molecular formula C9H7BrF2O3 B12082436 Methyl 3-bromo-5-(difluoromethyl)-2-hydroxy-benzoate

Methyl 3-bromo-5-(difluoromethyl)-2-hydroxy-benzoate

Cat. No.: B12082436
M. Wt: 281.05 g/mol
InChI Key: QVGFZGWESRIKCW-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(difluoromethyl)-2-hydroxy-benzoate is an organic compound with a complex structure that includes bromine, fluorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-(difluoromethyl)-2-hydroxy-benzoate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(difluoromethyl)-2-hydroxy-benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various halogenated derivatives .

Scientific Research Applications

Methyl 3-bromo-5-(difluoromethyl)-2-hydroxy-benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-bromo-5-(difluoromethyl)-2-hydroxy-benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-5-fluorobenzoate
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Methyl 3-bromo-5-(difluoromethyl)benzoate

Uniqueness

Methyl 3-bromo-5-(difluoromethyl)-2-hydroxy-benzoate is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H7BrF2O3

Molecular Weight

281.05 g/mol

IUPAC Name

methyl 3-bromo-5-(difluoromethyl)-2-hydroxybenzoate

InChI

InChI=1S/C9H7BrF2O3/c1-15-9(14)5-2-4(8(11)12)3-6(10)7(5)13/h2-3,8,13H,1H3

InChI Key

QVGFZGWESRIKCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C(F)F)Br)O

Origin of Product

United States

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